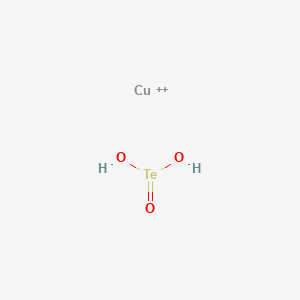
Copper tellurite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper tellurite is an inorganic compound with the chemical formula CuTeO3 It is a compound of copper and tellurium, where tellurium is in the +4 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper tellurite can be synthesized through various methods. One common method involves the reaction of copper(II) salts with tellurium dioxide (TeO2) in an aqueous solution. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The resulting product is then filtered and dried to obtain this compound.
Another method involves the solid-state reaction of copper(II) oxide (CuO) with tellurium dioxide at elevated temperatures. This method requires precise control of temperature and reaction time to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product during the extraction and refining of copper and tellurium from their ores. The process involves the separation of copper and tellurium through various metallurgical techniques, such as smelting and leaching. The resulting this compound is then purified and processed for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Copper tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form copper tellurate (CuTeO4) using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in the formation of elemental tellurium and copper.
Substitution: this compound can undergo substitution reactions with various ligands, leading to the formation of complex compounds with different properties.
Major Products Formed
The major products formed from these reactions include copper tellurate, elemental tellurium, and various copper-tellurium complexes. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Copper tellurite has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: this compound is used in the development of advanced materials, such as thermoelectric materials and semiconductors. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate redox reactions makes it valuable in organic synthesis and industrial processes.
Biology and Medicine: this compound has potential applications in biology and medicine, particularly in the development of antimicrobial agents. Its ability to disrupt microbial cell membranes makes it a promising candidate for use in disinfectants and antimicrobial coatings.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of high-performance materials and electronic components.
Wirkmechanismus
The mechanism of action of copper tellurite involves its ability to participate in redox reactions. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including membranes, proteins, and DNA, resulting in antimicrobial effects.
In materials science, the unique electronic properties of this compound allow it to function as a semiconductor. Its ability to conduct electricity and facilitate charge transfer makes it valuable in electronic devices and sensors.
Vergleich Mit ähnlichen Verbindungen
Copper tellurite can be compared with other similar compounds, such as copper selenite (CuSeO3) and copper sulfate (CuSO4). While these compounds share some similarities, this compound has unique properties that set it apart.
Copper Selenite (CuSeO3): Like this compound, copper selenite is an inorganic compound with potential applications in materials science and chemistry. this compound has distinct electronic properties that make it more suitable for use in electronic devices and sensors.
Copper Sulfate (CuSO4): Copper sulfate is a well-known compound with a wide range of applications, including agriculture, chemistry, and industry. While copper sulfate is primarily used as a fungicide and herbicide, this compound’s unique properties make it valuable in advanced materials and electronic applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and ability to participate in various chemical reactions make it valuable in materials science, chemistry, biology, and medicine. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore new applications and develop innovative technologies based on this compound.
Eigenschaften
CAS-Nummer |
13812-58-3 |
|---|---|
Molekularformel |
CuH2O3Te+2 |
Molekulargewicht |
241.2 g/mol |
IUPAC-Name |
copper;tellurous acid |
InChI |
InChI=1S/Cu.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2; |
InChI-Schlüssel |
VSHVHZBQWNXZHX-UHFFFAOYSA-N |
Kanonische SMILES |
O[Te](=O)O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



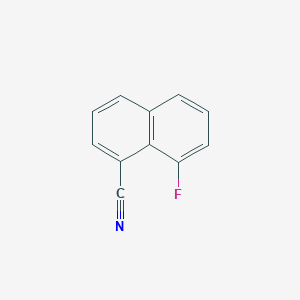
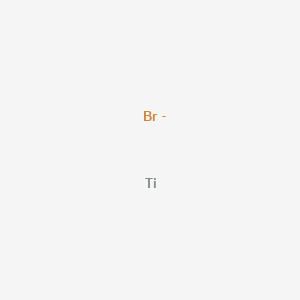


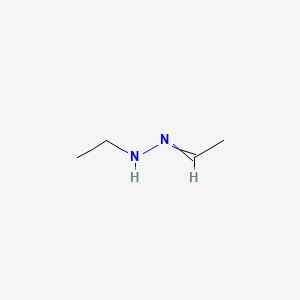
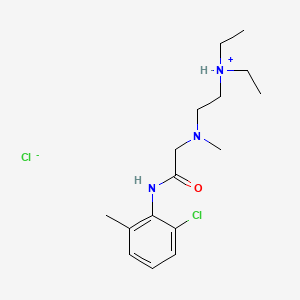
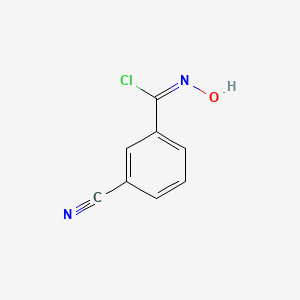

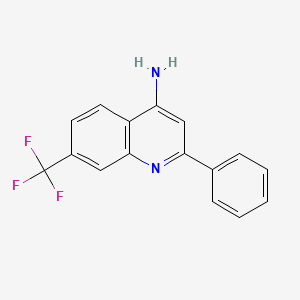

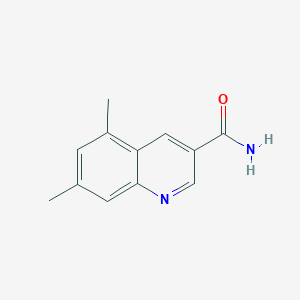

![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
